molecular formula C15H25N5O20P4 B1255248 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate)

1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate)

Cat. No. B1255248
M. Wt: 719.28 g/mol
InChI Key: RKNHJBVBFHDXGR-MRUDJCSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-phospho-D-ribosyl)-ATP is a 5-phosphoribosyl-ATP. It is a conjugate acid of a 1-(5-phospho-D-ribosyl)-ATP(6-).

Scientific Research Applications

Synthesis and Polymerization

  • The synthesis and polymerization of nucleosides and nucleotides, including derivatives similar to 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate), have been a focus of research. For instance, Pochet and D'ari (1990) detailed the synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide-5'- triphosphate, demonstrating the potential for creating complex nucleotide structures (Pochet & D'ari, 1990).

Biochemical Analysis and Characterization

  • Studies have been conducted to analyze and characterize the biochemical properties of nucleosides and nucleotides, akin to 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate). For example, Adam (1965) explored the properties of adenosine-5′-diphosphate and adenosine-5′-monophosphate, providing insight into their phosphorylation and biochemical roles (Adam, 1965).

Enzymatic Reactions and Mechanisms

  • Research has also focused on the involvement of compounds like 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate) in enzymatic reactions. An example is the work by Lowe and Potter (1981), who used adenosine 5'[gamma(S)-16O, 17O, 18O]triphosphate to study the stereochemical course of phosphoryl transfer catalyzed by yeast hexokinase, revealing insights into enzyme-substrate interactions (Lowe & Potter, 1981).

Molecular Recognition and Sensor Development

  • In the realm of molecular recognition and sensor development, studies like that of Huynh et al. (2013), who developed molecularly imprinted polymers for adenosine-5'-triphosphate determination, demonstrate the applicability of compounds similar to 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate) in analytical chemistry (Huynh et al., 2013).

properties

Molecular Formula

C15H25N5O20P4

Molecular Weight

719.28 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[1-[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14?,15-/m1/s1

InChI Key

RKNHJBVBFHDXGR-MRUDJCSFSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

synonyms

phosphoribosyl ATP
phosphoribosyladenosine triphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate)
Reactant of Route 2
Reactant of Route 2
1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate)
Reactant of Route 3
1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate)
Reactant of Route 4
1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate)
Reactant of Route 5
1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate)
Reactant of Route 6
1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate)

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